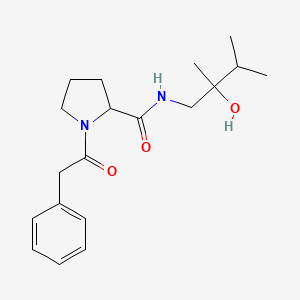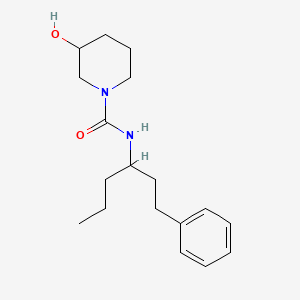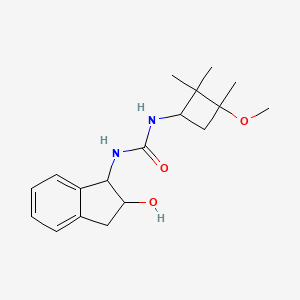![molecular formula C18H28N2O2 B6640489 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This molecule has shown promising results in preclinical studies for the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
Mécanisme D'action
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to activate the CB2 receptor, leading to the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to reduce inflammation and pain, as well as to have neuroprotective effects. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in lab experiments is its selectivity for the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone. One area of interest is the potential use of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in the treatment of inflammatory bowel disease, as preclinical studies have shown promising results in this area. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone.
Méthodes De Synthèse
The synthesis of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone involves several steps, including the reaction of cyclopentanone with methylamine, followed by the reaction of the resulting intermediate with 1-methylpyrrole-2-carboxylic acid. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone.
Applications De Recherche Scientifique
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has shown promising results in the treatment of pain, inflammation, and neurological disorders. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have analgesic effects by activating the CB2 receptor, which is involved in the modulation of pain perception.
Propriétés
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19-12-7-9-15(19)16-8-3-2-6-13-20(16)17(21)14-18(22)10-4-5-11-18/h7,9,12,16,22H,2-6,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRHCIPAERAWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCCCN2C(=O)CC3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indazole-7-carboxamide](/img/structure/B6640410.png)
![3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide](/img/structure/B6640414.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylquinoline-8-carboxamide](/img/structure/B6640426.png)
![3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol](/img/structure/B6640432.png)

![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B6640440.png)
![N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6640443.png)
![1-[1-(2-Chlorophenyl)piperidin-3-yl]-3-(4-hydroxy-3-methylbutan-2-yl)urea](/img/structure/B6640450.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)

![4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide](/img/structure/B6640462.png)

![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)